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molecular formula C28H38N2O4 B1214142 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline

3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1214142
M. Wt: 466.6 g/mol
InChI Key: AABJQPAMCMMSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04667038

Procedure details

The dihydroisoquinolinium salt of formula 34 is then hydrogenated to produce a compound of formula 1 (step 6). This reaction is performed using a suitable hydrogenating agent, preferably a boron hydride derivative, particularly NaBH4. The solvent used is preferably a lower alkanol, particularly MeOH. The reaction is carried out at a temperature of about -10° C. to about 50° C., preferably about 0° C., over about 10 minutes to about 3 hours, preferably 1 hour. For example, 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,4-dihydroisoquinolinium chloride (34) is suspended in MeOH at 0° C., then treated with NaBH4 for about 1 hour to produce 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline (1).
Name
dihydroisoquinolinium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
formula 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C2C(=CC=CC=2)C=C[NH2+]1.[Cl-].[CH3:12][O:13][C:14]1[CH:15]=[C:16]([C:22]([CH:43]([CH3:45])[CH3:44])([C:41]#[N:42])[CH2:23][CH2:24][CH2:25][C:26]2[CH2:35][C:34]3[C:29](=[CH:30][C:31]([O:38][CH3:39])=[C:32]([O:36][CH3:37])[CH:33]=3)[CH2:28][N+:27]=2[CH3:40])[CH:17]=[CH:18][C:19]=1[O:20][CH3:21]>>[CH3:12][O:13][C:14]1[CH:15]=[C:16]([C:22]([CH:43]([CH3:45])[CH3:44])([C:41]#[N:42])[CH2:23][CH2:24][CH2:25][CH:26]2[CH2:35][C:34]3[C:29](=[CH:30][C:31]([O:38][CH3:39])=[C:32]([O:36][CH3:37])[CH:33]=3)[CH2:28][N:27]2[CH3:40])[CH:17]=[CH:18][C:19]=1[O:20][CH3:21] |f:1.2|

Inputs

Step One
Name
dihydroisoquinolinium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[NH2+]C=CC2=CC=CC=C12
Step Two
Name
formula 34
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].COC=1C=C(C=CC1OC)C(CCCC1=[N+](CC2=CC(=C(C=C2C1)OC)OC)C)(C#N)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(CCCC1N(CC2=CC(=C(C=C2C1)OC)OC)C)(C#N)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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